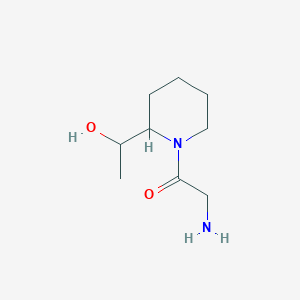

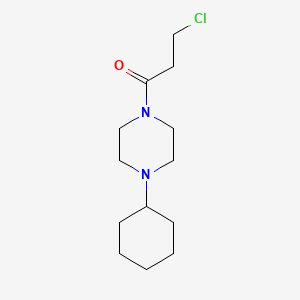

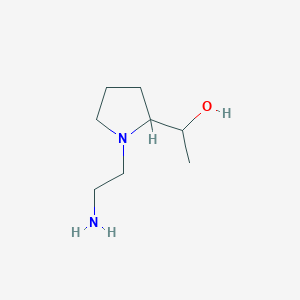

![molecular formula C12H8ClN3 B1477801 4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine CAS No. 1893727-69-9](/img/structure/B1477801.png)

4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine

Übersicht

Beschreibung

4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a nitrogen-containing compound that is structurally related to pyridine and has a wide range of applications in synthetic chemistry. This compound has been studied for its potential to act as a ligand for various metal ions, as well as its ability to act as an inhibitor of enzymes, and its potential use as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Phosphorescent Material Synthesis

4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine and its positional isomers have been synthesized and studied for their unique phosphorescent properties. The positional isomeric effects of these compounds lead to varying phosphorescent colors and quantum yields. Remarkably, these isomers also exhibit reversible phosphorescent color switching when exposed to acid-base vapor stimuli, making them interesting for developing dynamic functional materials (Li & Yong, 2019).

Optical Properties in Novel Derivatives

A series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been synthesized, showcasing distinct fluorescence spectral characteristics in dichloromethane. These properties are influenced by substituent groups, indicating potential applications in optical materials and sensor development (Ge et al., 2014).

Coordination Polymers and Supramolecular Frameworks

The compound has been used to construct zero-dimensional complexes and one-dimensional coordination polymers, leading to porous three-dimensional supramolecular frameworks. These structures exhibit diverse dimensionality, photoluminescent, and magnetic properties, driven by solvent types and ligand substituent groups. This versatility in structure and function highlights its potential in constructing advanced materials with tailored properties (Yin et al., 2021).

Structural Characterization and Photoluminescent Properties

New coordination compounds and polymers based on 3-position substituted imidazo[1,2-a]pyridine ligands have been synthesized, revealing unique chain structures and discrete complexes assembled via supramolecular interactions. The photoluminescent properties of these compounds have also been explored, suggesting applications in luminescent materials and sensing technologies (Li et al., 2018).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, are known to be used in organic synthesis and pharmaceutical chemistry .

Mode of Action

The mode of action of “4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine” involves the direct functionalization of imidazo[1,2-a]pyridines through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

The compound is involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .

Result of Action

The compound is known to be involved in the synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Action Environment

For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Eigenschaften

IUPAC Name |

7-chloro-2-pyridin-4-ylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-10-3-6-16-8-11(15-12(16)7-10)9-1-4-14-5-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVIHLZQYIFGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN3C=CC(=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

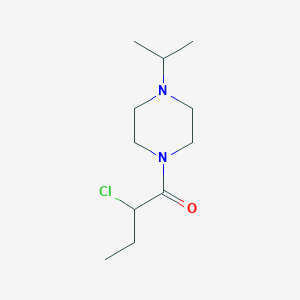

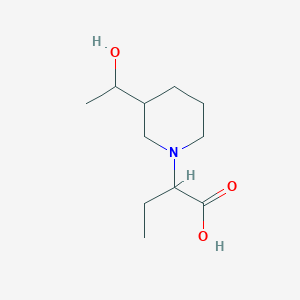

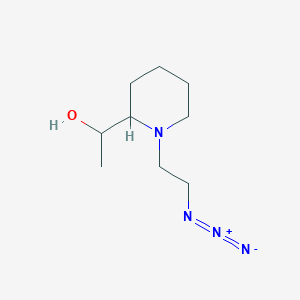

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)